4-Methanesulfonyl-2-(trifluoromethyl)benzoic acid

Agrochemical Metabolite Analytical Reference Standard Synthetic Intermediate

4-Methanesulfonyl-2-(trifluoromethyl)benzoic acid (CAS 118939-17-6), also known as 2-(trifluoromethyl)-4-(methylsulfonyl)benzoic acid, is a specialized aromatic carboxylic acid with the molecular formula C9H7F3O4S and a molecular weight of 268.21 g/mol. The compound is characterized by the presence of both a strong electron-withdrawing trifluoromethyl (-CF3) group at the 2-position and a methanesulfonyl (-SO2CH3) group at the 4-position of the benzoic acid core.

Molecular Formula C9H7F3O4S
Molecular Weight 268.21 g/mol
CAS No. 118939-17-6
Cat. No. B3089083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methanesulfonyl-2-(trifluoromethyl)benzoic acid
CAS118939-17-6
Molecular FormulaC9H7F3O4S
Molecular Weight268.21 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=CC(=C(C=C1)C(=O)O)C(F)(F)F
InChIInChI=1S/C9H7F3O4S/c1-17(15,16)5-2-3-6(8(13)14)7(4-5)9(10,11)12/h2-4H,1H3,(H,13,14)
InChIKeyNCJTZIGOMMCULI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methanesulfonyl-2-(trifluoromethyl)benzoic Acid (CAS 118939-17-6) - Core Specifications and Procurement Profile


4-Methanesulfonyl-2-(trifluoromethyl)benzoic acid (CAS 118939-17-6), also known as 2-(trifluoromethyl)-4-(methylsulfonyl)benzoic acid, is a specialized aromatic carboxylic acid with the molecular formula C9H7F3O4S and a molecular weight of 268.21 g/mol . The compound is characterized by the presence of both a strong electron-withdrawing trifluoromethyl (-CF3) group at the 2-position and a methanesulfonyl (-SO2CH3) group at the 4-position of the benzoic acid core . This unique substitution pattern confers distinct physicochemical properties, including a predicted pKa of 2.53±0.36 and an InChIKey of NCJTZIGOMMCULI-UHFFFAOYSA-N , which differentiates it from its structural analogs. It is commercially available with purities typically at 97% or higher and is primarily utilized as a key intermediate in the synthesis of agrochemicals and other fine chemicals [1].

Why Unverified Substitution of 4-Methanesulfonyl-2-(trifluoromethyl)benzoic Acid (CAS 118939-17-6) Poses Material Risk in Specialized Applications


Despite a common molecular formula (C9H7F3O4S) and molecular weight (268.21 g/mol) shared with regioisomers like 2-methanesulfonyl-4-(trifluoromethyl)benzoic acid (CAS 142994-06-7), these compounds are not interchangeable [1]. The specific 2-CF3/4-SO2CH3 substitution pattern of CAS 118939-17-6 results in a distinct spatial orientation of electron-withdrawing groups, which directly impacts its reactivity, solubility, and biological activity profile . Critically, this compound is established as the inactive terminal metabolite of the herbicide isoxaflutole, a property not shared by all analogs [2]. Procurement of an unverified analog or regioisomer without rigorous analytical confirmation (e.g., by InChIKey NCJTZIGOMMCULI-UHFFFAOYSA-N) could lead to experimental failure in applications ranging from metabolite tracing to the synthesis of specific patent-protected derivatives .

Quantitative Differentiation of 4-Methanesulfonyl-2-(trifluoromethyl)benzoic Acid (CAS 118939-17-6) Against Key Comparators


Regioisomeric Differentiation: Unique InChIKey and Substitution Pattern

The target compound, 4-Methanesulfonyl-2-(trifluoromethyl)benzoic acid (CAS 118939-17-6), is a distinct regioisomer of 2-methanesulfonyl-4-(trifluoromethyl)benzoic acid (CAS 142994-06-7). This structural difference is unequivocally confirmed by their unique InChIKeys: NCJTZIGOMMCULI-UHFFFAOYSA-N for the target compound versus OGYBDKOCZVSHQI-UHFFFAOYSA-N for the comparator [1]. The substitution pattern (2-CF3, 4-SO2CH3 for the target vs. 2-SO2CH3, 4-CF3 for the comparator) results in different spatial arrangements of the electron-withdrawing groups, which can significantly influence intermolecular interactions and reactivity in synthetic applications.

Agrochemical Metabolite Analytical Reference Standard Synthetic Intermediate

Electronic Property Differentiation: Enhanced Acidity via 2-CF3 Substitution

The predicted acid dissociation constant (pKa) for 4-Methanesulfonyl-2-(trifluoromethyl)benzoic acid is 2.53±0.36 . This value is lower (more acidic) than the predicted pKa of the chloro-substituted analog 2-chloro-4-(methanesulfonyl)benzoic acid (pKa 2.09±0.25) [1], but significantly lower than unsubstituted benzoic acid (pKa 4.20). The placement of the strongly electron-withdrawing trifluoromethyl group ortho to the carboxylic acid moiety in the target compound increases the acidity of the carboxyl proton compared to analogs where the -CF3 group is in a different position or replaced by a less electron-withdrawing group.

Physicochemical Property Drug Design Reactivity Prediction

Biological Activity Differentiation: Defined Role as an Inactive Metabolite

4-Methanesulfonyl-2-(trifluoromethyl)benzoic acid is unequivocally identified as the non-herbicidal terminal metabolite (acid 3) of the pre-emergence herbicide isoxaflutole [1]. This is in direct contrast to the active metabolite, diketonitrile (2-cyano-3-cyclopropyl-1-(2-methylsulfonyl-4-trifluoromethylphenyl)propane-1,3-dione), which is responsible for the herbicidal activity via HPPD inhibition [1]. In soil metabolism studies, the target compound was quantified as the final degradation product, with its concentration increasing over time as the active parent and diketonitrile metabolite dissipated [1].

Environmental Fate Metabolism Herbicide

Physical State and Handling Differentiation: Lower Melting Point vs. Nitro Analog

While a precise experimental melting point for the target compound is not consistently reported across authoritative databases, its predicted properties and handling recommendations (e.g., storage at 2-8°C ) suggest a lower melting range compared to the structurally related 2-nitro-4-methanesulfonylbenzoic acid (CAS 110964-79-9), which has a reported melting point of 211-224°C . This indicates that the target compound is likely a solid at room temperature but may have a lower melting point, potentially impacting its physical form and ease of handling in certain synthetic procedures.

Solid Form Storage Stability Synthetic Intermediate

Optimized Scientific and Industrial Deployment Scenarios for 4-Methanesulfonyl-2-(trifluoromethyl)benzoic Acid (CAS 118939-17-6)


Environmental Fate and Metabolism Studies of Isoxaflutole Herbicide

This compound serves as the definitive analytical reference standard for quantifying the terminal, non-herbicidal metabolite (acid 3) of isoxaflutole in soil, water, and plant tissue samples [1]. Its use is essential for accurately tracing the degradation pathway and establishing mass balance in environmental fate studies, as demonstrated in corn crop soil metabolism research where the compound was specifically measured post-application [1].

Synthesis of Isoxazole Herbicide Derivatives and Analogs

As a key intermediate, 4-Methanesulfonyl-2-(trifluoromethyl)benzoic acid is utilized in the construction of the 4-(methanesulfonyl)-2-(trifluoromethyl)benzoyl moiety found in several pre-emergence herbicides, including isoxaflutole [1]. The specific 2-CF3/4-SO2CH3 substitution pattern is critical for the final compound's biological activity, making this specific regioisomer (InChIKey NCJTZIGOMMCULI-UHFFFAOYSA-N) non-substitutable in these synthetic routes .

Analytical Method Development and Validation for Residue Analysis

Given its established role as an inactive metabolite with a distinct InChIKey and predicted pKa , this compound is a required reference material for developing and validating HPLC, LC-MS/MS, or GC-MS methods aimed at detecting and quantifying isoxaflutole residues and their metabolites in food and environmental matrices [1]. Its use ensures method specificity and accuracy.

Exploratory Medicinal Chemistry and Agrochemical Scaffold Exploration

The unique combination of a strong electron-withdrawing trifluoromethyl group and a methanesulfonyl group on a benzoic acid scaffold makes this compound a valuable building block for exploring structure-activity relationships (SAR) in drug discovery and agrochemical development . Its enhanced acidity (predicted pKa 2.53) can be leveraged to modulate the physicochemical properties of target molecules, such as solubility and membrane permeability.

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